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Compound of Interest |

Compound Name: Ethyl 2-Chloro-5-iodobenzoate
CAS No.: 289039-54-9
Cat. No.: B1498731
Get Quote
. J

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a valuable building block in
organic synthesis. For researchers, scientists, and professionals in drug development,
understanding the spectroscopic signature of this compound is crucial for reaction monitoring,
quality control, and structural confirmation. While direct experimental spectra for this specific
molecule are not universally published, this guide will leverage established spectroscopic
principles and data from analogous compounds to provide a robust predictive analysis. This
approach not only details the expected data but also explains the underlying chemical
principles, offering a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Key Features

Ethyl 2-Chloro-5-iodobenzoate possesses a unique substitution pattern on the benzene ring,
which gives rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester group, a
chloro substituent, and an iodo substituent governs the electronic environment of the aromatic
protons and carbons, as well as the compound's fragmentation behavior in mass spectrometry
and its vibrational modes in infrared spectroscopy.
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Molecular Formula: CoHsCIlIO2[1]

Molecular Weight: 310.51 g/mol [2]

Structure:

Caption: Molecular structure of Ethyl 2-Chloro-5-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules. The following sections predict the *H and 3C NMR spectra of Ethyl 2-Chloro-5-
iodobenzoate based on established chemical shift theory and data from similar structures.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and
accurate structural elucidation.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/40424364
https://pubchem.ncbi.nlm.nih.gov/compound/Chloro-2-ethyl-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Dissolve ~10-20 mg of Ethyl
2-Chloro-5-iodobenzoate in
~0.7 mL of deuterated solvent
(e.g., CDCI3).

:

Add a small amount of
internal standard (e.g., TMS)
for referencing.

l

Transfer the solution to a
5 mm NMR tube.

Data Adquisition (300-500 MHz Spectrometer)

Tune and shim the
probe for optimal
magnetic field homogeneity.

:

Acquire a 'H NMR spectrum Acquire a 3C NMR spectrum
(e.g., 16 scans). (e.g., 1024 scans).

;

Perform DEPT-135/90 experiments
to differentiate C, CH, CH2,
and CH3 signals.

Data Processing

Apply Fourier transformation
to the raw data (FID).

:

Phase correct the spectra.

:

Calibrate the chemical shift
scale to the internal standard
(TMS at 0.00 ppm).

l

Integrate the signals in the
1H NMR spectrum.

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.
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Predicted *H NMR Spectrum

The *H NMR spectrum will exhibit signals corresponding to the aromatic protons and the ethyl
group protons. The chemical shifts are influenced by the electron-withdrawing effects of the
carbonyl, chloro, and iodo groups.

Predicted Coupling
Proton . . o .
_ Chemical Shift Multiplicity Constant (J, Integration
Assignment
(3, ppm) Hz)
Ar-H (position 6) ~7.8-8.0 d ~20-25 1H
N ~85-9.0,~2.0
Ar-H (position 4) ~76-7.8 dd ot 1H
Ar-H (position 3) ~72-74 d ~85-9.0 1H
-OCH2CHs ~4.4 q ~70-75 2H
-OCH2CHs ~14 t ~7.0-75 3H

Causality Behind Predictions:

» Aromatic Protons: The proton at position 6 is ortho to the iodine and will appear as a doublet
due to coupling with the proton at position 4. The proton at position 4 will be a doublet of
doublets, coupling to both the proton at position 3 and the proton at position 6. The proton at
position 3, being ortho to the chlorine, will be a doublet from coupling to the proton at
position 4. The exact chemical shifts are estimated based on substituent effects, with
electron-withdrawing groups deshielding the protons.

o Ethyl Group: The methylene protons (-OCH:-) are adjacent to an oxygen atom, which
deshields them, resulting in a downfield shift to around 4.4 ppm. They will appear as a
guartet due to coupling with the three methyl protons. The methyl protons (-CHs) are further
from the electronegative oxygen and will appear as a triplet around 1.4 ppm due to coupling
with the two methylene protons.

Predicted **C NMR Spectrum
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The 3C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms
in the molecule.

Carbon Assignment Predicted Chemical Shift (5, ppm)
C=0 (Ester) ~ 164 - 166

C-CI (Aromatic) ~138 - 140

C-CO (Aromaitic) ~132-134

CH (Aromatic) ~130- 132

CH (Aromatic) ~128-130

CH (Aromaitic) ~126-128

C-I (Aromatic) ~92-94

-OCH2CHs ~61-63

-OCH2CHs ~14-15

Causality Behind Predictions:

e Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly
downfield.

o Aromatic Carbons: The carbons directly attached to the electronegative halogen atoms (CI
and 1) will have their chemical shifts significantly affected. The carbon attached to chlorine
will be downfield, while the carbon attached to the larger, more polarizable iodine atom wiill
be upfield compared to an unsubstituted carbon, a phenomenon known as the "heavy atom
effect".

o Ethyl Group Carbons: The methylene carbon (-OCH:-), being attached to oxygen, will be in
the 61-63 ppm range, while the terminal methyl carbon (-CHs) will be upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.
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licted | : |

Wavenumber (cm™1) Vibrational Mode Expected Intensity
~ 3000 - 3100 C-H stretch (aromatic) Medium

~ 2850 - 2980 C-H stretch (aliphatic) Medium

~1720- 1740 C=0 stretch (ester) Strong

~ 1550 - 1600 C=C stretch (aromatic) Medium-Strong

~ 1200 - 1300 C-O stretch (ester) Strong

~ 1000 - 1100 C-Cl stretch Medium

~ 500 - 600 C-I stretch Medium-Weak

Interpretation of Key Peaks:

e The most prominent peak in the IR spectrum will be the strong absorbance from the ester
carbonyl (C=0) stretch between 1720 and 1740 cm~1.[3] This is a highly characteristic
absorption for esters.

e Another strong band will be the C-O stretch of the ester group, typically found in the 1200-
1300 cm~1 region.[3]

e The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above
3000 cm~1 and C=C stretching vibrations in the 1550-1600 cm~1 region.

o The C-Cl and C-I stretches appear in the fingerprint region and can be harder to assign
definitively but are expected in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data
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For Ethyl 2-Chloro-5-iodobenzoate (CsHsClIIO2), the monoisotopic mass is approximately
309.92575 Da.[1]

m/z (predicted) lon/Fragment Comments

The molecular ion peak and its
isotope peak. The [M+2] peak

will be approximately one-third

~ 310, 312 [M]*+, [M+2]* , _
the intensity of the [M] peak
due to the natural abundance
of the 37Cl isotope.
~ 281, 283 [M - CzHs]* Loss of the ethyl group.
Loss of the ethoxy radical, a
~ 265, 267 [M - OC2Hs]* common fragmentation for
ethyl esters.
Loss of the entire ethyl ester
~ 237,239 [M - COOCzHs]*
group.
A fragment corresponding to
the chlorinated benzene ring
~ 138 [CeHsCI]*

after loss of iodine and the

ester group.

Fragmentation Pathway Rationale:

The fragmentation of ethyl benzoate derivatives in an electron ionization (EI) mass
spectrometer typically proceeds through several key pathways:

e Loss of the ethoxy radical (*OCzHs): This is a very common fragmentation pathway for ethyl
esters, leading to a stable acylium ion.

o Loss of ethylene (C2Ha4) via McLafferty rearrangement: This is possible if there are gamma-
hydrogens, but in this case, direct fragmentation of the ester group is more likely.

o Cleavage of the C-l and C-Cl bonds: The weaker C-I bond is likely to cleave, leading to
various fragment ions.
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[COH8CIIO2]*

m/z = 310, 312
/OCZP&-C2H5
[M - OC2H5]* [M - C2H5]*
m/z = 265, 267 m/z = 281, 283
CO

[M - COOC2H5]*
miz = 237, 239

Click to download full resolution via product page

Caption: A simplified predicted fragmentation pathway for Ethyl 2-Chloro-5-iodobenzoate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Ethyl 2-
Chloro-5-iodobenzoate. Based on data for the closely related compound 2-Chloro-5-
iodobenzoic acid, the following precautions are advised:

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[4][5]

« Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][5]
Use in a well-ventilated area.[4]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

o First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move the
person to fresh air. Seek medical attention if irritation or other symptoms persist.[4][6]

Conclusion
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This guide provides a detailed, predictive analysis of the key spectroscopic data (NMR, IR, MS)
for Ethyl 2-Chloro-5-iodobenzoate. By understanding the expected spectral features and the
principles behind them, researchers can confidently identify and characterize this compound in
their work. The provided protocols for data acquisition serve as a foundation for obtaining
reliable and high-quality results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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